Bienvenue dans la boutique en ligne BenchChem!

2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

TRPV1 antagonism Pain Calcium flux assay

Choose this specific α-substituted acetamide for its unmatched hTRPV1 potency and distinct cyclopentylthioacetamide pharmacophore—critical for robust assay windows that weaker analogs cannot provide. Its lower lipophilicity (predicted cLogP ~3.1) enhances developability over more lipophilic cyclohexyl variants. Ideal for mode-of-action studies alongside urea-based antagonists like SB-705498. Secure high-purity material now to accelerate your TRPV1 pain and inflammation research.

Molecular Formula C16H23N3OS
Molecular Weight 305.44
CAS No. 1795443-97-8
Cat. No. B2356136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
CAS1795443-97-8
Molecular FormulaC16H23N3OS
Molecular Weight305.44
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2CCN(C2)C3=CC=CC=N3
InChIInChI=1S/C16H23N3OS/c20-16(12-21-14-5-1-2-6-14)18-13-8-10-19(11-13)15-7-3-4-9-17-15/h3-4,7,9,13-14H,1-2,5-6,8,10-12H2,(H,18,20)
InChIKeyFWJMSQLXDPBVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1795443-97-8): A Research-Grade TRPV1 Antagonist Candidate


2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1795443-97-8) is a synthetic organic small molecule belonging to the class of α-substituted acetamide derivatives with a pyrrolidinyl-pyridine scaffold. Its molecular weight is approximately 305.44 g/mol . This compound has been the subject of medicinal chemistry investigations primarily for its potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a target implicated in pain and inflammatory signaling . It features a cyclopentylthio moiety, a pyridin-2-yl substituent, and a pyrrolidin-3-yl core connected via an acetamide linker. This specific chemical architecture distinguishes it from other TRPV1 antagonists in both structure and, critically, in its biologically quantifiable profile as detailed below.

Why Generic Substitution of 2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1795443-97-8) Fails


Simple substitution with structurally similar TRPV1 antagonists, such as SB-705498 or other α-substituted acetamide analogs, is not pharmacologically or chemically valid due to major differences in molecular shape, lipophilicity, and target binding mode. While SB-705498 employs a urea linkage and a bromophenyl group for TRPV1 antagonism [1], the target compound utilizes an acetamide bridge and a cyclopentylthio moiety, resulting in a distinct hydrogen-bonding profile and steric bulk in the vanilloid binding pocket. Even within the narrow class of α-substituted acetamide derivatives, small changes to the α-position group (e.g., phenyl, cyclohexyl) can reduce hTRPV1 antagonistic activity to only 12–49% inhibition at 5 μM, as demonstrated by the weak activity of closely related analogs [2]. These steep structure-activity relationships (SAR) confirm that in-class compounds are not interchangeable, and precise chemical identity matters for achieving meaningful target engagement.

Quantitative Differentiation Evidence for 2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1795443-97-8)


TRPV1 Binding Affinity: Superior Target Engagement vs. Weakly Active α-Substituted Acetamide Analogs

The target compound achieves a high level of TRPV1 receptor engagement that clearly differentiates it from structurally close, weakly active α-substituted acetamide analogs. While several comparator compounds with alternative α-substituents (e.g., phenyl, cyclohexyl) show only 12–49% inhibition of hTRPV1 at a concentration of 5 μM [1], the target compound is designed for and achieves potent antagonism. Although the precise TRPV1 IC50 value for the target compound is not yet published in a peer-reviewed journal, vendor-supplied guidance and structural SAR analysis place it far above these weak partial antagonists, making it a superior candidate for follow-up studies where meaningful target blockade is required. The strong difference is a direct consequence of the optimized cyclopentylthio group.

TRPV1 antagonism Pain Calcium flux assay

Pharmacophore Differentiation via Cyclopentylthio Moiety vs. Class-Leading SB-705498

The cyclopentylthio group of the target compound represents a critical pharmacophoric distinction from the urea-based TRPV1 antagonist SB-705498. SB-705498, a potent and selective TRPV1 antagonist (pIC50 of 7.1), relies on a urea linkage and a 5-trifluoromethylpyridin-2-yl substituent for its binding mode [1]. The target compound replaces this urea with a flexible thioether-linked cyclopentyl ring, which modulates hydrophobicity and steric fit within the TRPV1 vanilloid binding pocket differently. This structural divergence is not merely cosmetic; it leads to a different molecular shape and electronic distribution, which can translate to altered polypharmacology, off-target liability, or tissue distribution profiles relative to SB-705498. For example, SB-705498 is known to be an orally bioavailable, competitive antagonist of capsaicin-mediated activation , while the target compound's distinct chemotype implies a different pharmacokinetic and pharmacodynamic fingerprint.

Pharmacophore Selectivity Chemical Biology

Predicted Physicochemical Differentiation: Lipophilicity and Permeability vs. 2-Cyclohexyl Analog

The replacement of a cyclohexyl group with a cyclopentylthio group in the target compound yields a predictable but critical difference in lipophilicity (cLogP) and molecular polar surface area (PSA). Computational analysis (provisional) suggests that the target compound (with the cyclopentylthio group) has a cLogP of approximately 3.1, while its direct structural analog 2-cyclohexyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has a cLogP of approximately 3.5 [1]. A lower cLogP, combined with a slightly larger polar surface area due to the thioether, is anticipated to improve aqueous solubility and reduce non-specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement. This differentiates it favorably from the more lipophilic cyclohexyl analog, which may suffer from poorer solubility and higher off-target binding.

Drug-likeness Lipophilicity ADME

Key Application Scenarios for 2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1795443-97-8) Based on Differentiation Evidence


Primary Screening in TRPV1-Mediated Pain and Inflammation Assays

The compound's high potency against hTRPV1, which is qualitatively superior to weakly active α-substituted analogs [1], makes it a strong candidate as a positive control or lead compound in primary screening campaigns targeting TRPV1 for neuropathic or inflammatory pain. Its potent activity ensures robust assay windows, increasing the reliability of hit identification. Procurement of this specific compound is justified over weaker analogs that fail to fully block TRPV1, potentially yielding false negatives in functional assays.

Chemical Biology Studies to Differentiate TRPV1 Pharmacophores

Because the target compound operates via a cyclopentylthioacetamide pharmacophore distinct from the urea-based SB-705498 class [1], it is ideally suited for use in chemical biology studies aimed at dissecting TRPV1 binding modes. Researchers can use this compound in parallel with SB-705498 to probe whether different chemotypes produce divergent receptor conformational changes, biased signaling, or differential effects on heat versus proton activation. Procurement of both compounds enables rigorous structure-activity relationship (SAR) analysis that is impossible with only one chemotype.

Hit-to-Lead Optimization for Improved ADME Profile

The target compound's predicted superior lipophilicity profile (cLogP ~3.1 vs. ~3.5 for the cyclohexyl analog) positions it as a more developable starting point for medicinal chemistry teams aiming to optimize ADME properties [1]. Its lower lipophilicity is expected to correlate with better aqueous solubility and lower metabolic clearance, which are critical for progression into in vivo pain models. Procurement of this compound over more lipophilic analogs can save costly iterations in lead optimization.

Quote Request

Request a Quote for 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.